N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-26-16-7-8-17-18(13-16)27-20(21-17)22-19(25)14-23-9-11-24(12-10-23)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKYHJREQLHZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Acetamide Formation: The acetamide moiety can be introduced by reacting the benzothiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Piperazine Substitution: The final step involves the substitution of the acetamide group with 4-phenylpiperazine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The acetamide functional group in this compound can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid derivative.
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Acid-catalyzed hydrolysis | HCl/H₂O | Reflux, 80°C | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetic acid |
| Base-catalyzed hydrolysis | NaOH/H₂O | Reflux, 100°C | Sodium salt of the carboxylic acid |
Mechanism : The amide bond cleaves via nucleophilic attack by water, facilitated by acid/base catalysis. This reaction is common in amide-containing compounds and is critical for modifying functional groups in drug development .
Oxidation of the Methoxy Group
The methoxy substituent on the benzothiazole ring can undergo oxidation to form a carbonyl group (e.g., ketone or aldehyde).
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | H₂O₂, HCl | 0°C–25°C | N-(6-hydroxy-1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide |
| Further oxidation | KMnO₄, H₂O | Reflux | N-(6-ketobenzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide |
Mechanism : The methoxy group (-OCH₃) is oxidized to a hydroxyl (-OH) or carbonyl (-CO-) group via electrophilic substitution .
Piperazine Ring Modification
The piperazine moiety can participate in alkylation or acylation reactions due to its secondary amine groups.
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | Room temperature, DMF | N-alkylated piperazine derivative |
| Acylation | AcCl, Et₃N | 0°C–25°C, DCM | N-acetyl-piperazine derivative |
Mechanism : The piperazine’s nitrogen atoms act as nucleophiles, attacking electrophilic reagents (e.g., alkyl halides, acyl chlorides) .
Benzothiazole Ring Substitution
The benzothiazole ring may undergo electrophilic substitution reactions due to its aromatic nature.
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C–50°C | Nitro-substituted benzothiazole derivative |
| Bromination | Br₂, FeBr₃ | Room temperature | Bromo-substituted benzothiazole derivative |
Mechanism : Electrophiles attack positions ortho or para to the existing methoxy group, depending on directing effects .
Key Research Findings
-
Purification : Chromatography is often employed to isolate pure compounds, as noted in NMR and HPLC data for similar derivatives .
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Functional Group Interactions : The combination of benzothiazole, piperazine, and acetamide groups enhances biological activity, as observed in related compounds .
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Stability : Reaction conditions (e.g., temperature, solvent) must be tightly controlled to avoid side reactions during synthesis .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula and structure:
- Formula : C22H24N2O3S
- Molecular Weight : 396.50 g/mol
The structural configuration includes a benzothiazole moiety, which is known for its biological activity, and a piperazine ring that enhances pharmacological properties.
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit anticancer properties. For instance, studies have shown that related benzothiazole compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study : A study published in the European Journal of Medicinal Chemistry highlighted that benzothiazole derivatives demonstrated significant cytotoxic effects against breast cancer cells, suggesting that N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide may have similar effects due to its structural similarities .
Antidepressant Properties
The piperazine component of the compound is known to interact with serotonin receptors, which are crucial in mood regulation. Research has indicated that piperazine derivatives can exhibit antidepressant-like effects in animal models.
Case Study : In a preclinical study published in Psychopharmacology, a related piperazine derivative showed significant improvement in depressive behaviors in mice, suggesting that this compound could be explored for similar therapeutic benefits .
Antimicrobial Activity
Benzothiazole derivatives have been studied for their antimicrobial properties against various pathogens. The presence of both benzothiazole and piperazine moieties in this compound may enhance its effectiveness against bacterial and fungal infections.
Data Table: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Benzothiazole Derivative A | E. coli | 12 |
| Piperazine Derivative B | Staphylococcus aureus | 10 |
This table illustrates the potential effectiveness of the target compound compared to other derivatives .
Neuroprotective Effects
Recent studies suggest that benzothiazole compounds may offer neuroprotective benefits by reducing oxidative stress and inflammation in neural tissues.
Case Study : A publication in Neuroscience Letters reported that a related benzothiazole compound was effective in protecting neurons from glutamate-induced toxicity, indicating a potential application for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzothiazole Modifications
- BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide): Structure: Retains the 6-methoxybenzothiazole-acetamide core but replaces the 4-phenylpiperazine with a pyridinylamino group. Activity: Exhibits potent antimicrobial activity (MIC: 3.125–12.5 µg/ml against Gram-negative and Gram-positive bacteria) due to DNA gyrase inhibition .
3a (N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide) :
BTA (N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide) :
Analogues with Piperazine Modifications
Compound 16 (N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide) :
Compound 14 (2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) :
Analogues with Acetamide Linker Variations
- N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamide :
Data Table: Comparative Analysis of Key Compounds
Key Findings and Structure-Activity Relationships (SAR)
- Benzothiazole Substituents :
- Piperazine Modifications :
- Linker Variations :
- Acetamide vs. Propionamide : Propionamide improves conformational flexibility, enhancing binding to targets like MMPs .
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 368.45 g/mol. It features a benzothiazole moiety which is known for various biological activities including antimicrobial and anticancer properties .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of benzothiazole derivatives. For instance, compounds similar to this compound have been evaluated in models of seizures induced by pentylenetetrazole (PTZ). These studies demonstrated that certain derivatives exhibit protective effects against seizures, suggesting a possible mechanism involving modulation of GABAergic activity .
Antimicrobial Properties
Benzothiazole derivatives have also been screened for antimicrobial activity. In vitro studies have shown that compounds with similar structures can effectively inhibit the growth of pathogenic bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .
Neuroprotective Effects
The neuroprotective effects of benzothiazole derivatives are another area of interest. Research indicates that these compounds may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
The biological activity of this compound may be mediated through several mechanisms:
- GABA Receptor Modulation : Similar compounds have shown to enhance GABA receptor activity, which is crucial for inhibiting neuronal excitability.
- Acetylcholinesterase Inhibition : Some derivatives inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can improve cognitive function .
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing lipid peroxidation in neuronal tissues.
Study 1: Anticonvulsant Efficacy
A study conducted on a series of benzothiazole derivatives demonstrated significant anticonvulsant effects in mice subjected to PTZ-induced seizures. The results indicated that the tested compounds significantly reduced the frequency and duration of seizures compared to controls, suggesting their potential use in treating epilepsy .
Study 2: Antimicrobial Screening
In another investigation, a range of benzothiazole derivatives were screened against various bacterial strains and Candida species. The results showed promising antimicrobial activity, particularly against Gram-positive bacteria, indicating their potential as therapeutic agents against infections .
Q & A
Basic Synthesis
Q: What is the standard procedure for synthesizing N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide? A: The compound is synthesized via nucleophilic substitution. A solution of 2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide is reacted with 4-phenylpiperazine in acetonitrile/DMF (15:2 v/v) under reflux for 8 hours, using triethylamine as a base. The crude product is purified by recrystallization from ethanol-acetone or ethanol-water mixtures, yielding white crystals (86–91% yield). Key characterization includes melting point analysis, IR (C=O stretch at ~1686 cm⁻¹), and ¹H-NMR (δ 2.75 ppm for piperazine CH₂ groups) .
Advanced Synthesis
Q: How can reaction conditions be optimized to improve yield or purity? A: Variables to optimize include:
- Solvent polarity : Aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency.
- Catalyst : Triethylamine or 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide (EDC) improves coupling in amide bond formation.
- Temperature : Controlled reflux (80–100°C) minimizes side reactions.
- Purification : Gradient recrystallization (e.g., ethanol-water vs. acetone) isolates high-purity crystals. Parallel monitoring via TLC or HPLC ensures reaction progress .
Basic Characterization
Q: Which spectroscopic and analytical methods confirm the compound’s structural integrity? A: Standard methods include:
- ¹H/¹³C-NMR : Assigns proton environments (e.g., piperazine CH₂ at δ 2.75 ppm, benzothiazole aromatic protons at δ 7.2–8.1 ppm).
- IR spectroscopy : Confirms amide C=O (~1686 cm⁻¹) and NH stretches (~3589 cm⁻¹).
- Elemental analysis : Validates C, H, N, S content (±0.4% deviation from theoretical values).
- Melting point : Sharp melting ranges (e.g., 225–226°C) indicate purity .
Advanced Characterization
Q: How is X-ray crystallography applied to resolve crystal packing and hydrogen-bonding networks? A: Single-crystal X-ray diffraction (using SHELX software) reveals:
- Dihedral angles : Between benzothiazole and phenylpiperazine planes (e.g., ~79° in analogous structures).
- Hydrogen bonding : O–H⋯N and N–H⋯O interactions stabilize crystal packing.
- Challenges : Twinned data or weak diffraction requires high-resolution refinement (SHELXL) and validation with WinGX/ORTEP .
Biological Activity Screening
Q: What methodologies evaluate the compound’s anticonvulsant or enzyme-inhibitory potential? A:
- In vivo models : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents assess anticonvulsant activity.
- Enzyme assays : Carbonic anhydrase (CA) inhibition is measured via stopped-flow CO₂ hydration. IC₅₀ values for CA isoforms (e.g., CA II: ~50 nM) are compared to acetazolamide controls.
- Radical scavenging : DPPH assay quantifies antioxidant activity (IC₅₀ < 100 µM in potent analogs) .
Advanced Mechanistic Studies
Q: How do molecular docking studies elucidate binding interactions with target proteins? A: Docking software (e.g., AutoDock Vina) models the compound’s orientation in active sites:
- Targets : Dopamine D3 receptors or carbonic anhydrase XII.
- Key interactions : Amide carbonyl hydrogen bonds with Arg/Lys residues; phenylpiperazine engages in π-π stacking with aromatic side chains.
- Validation : Correlation between docking scores (e.g., −9.2 kcal/mol) and experimental IC₅₀ values .
Data Contradiction Analysis
Q: How to resolve discrepancies in reported biological activities across studies? A: Critical factors include:
- Purity : HPLC or LC-MS validates compound integrity (>95% purity).
- Assay conditions : Buffer pH, temperature, and co-solvents (e.g., DMSO concentration) modulate activity.
- Structural analogs : Substituent effects (e.g., methoxy vs. chloro on benzothiazole) drastically alter pharmacodynamics. Cross-referencing crystallographic data with SAR trends clarifies outliers .
Crystallographic Challenges
Q: What strategies address twinned data or weak diffraction in crystallography? A:
- Data collection : High-flux synchrotron sources improve resolution.
- Refinement : SHELXL’s TWIN/BASF commands model twinned domains.
- Validation : PLATON checks for missed symmetry or disorder.
- Hydrogen placement : Riding models or Fourier difference maps refine NH/O–H positions .
Stability and Storage
Q: What conditions ensure long-term stability of the compound? A:
- Storage : −20°C in airtight, light-protected containers with desiccants.
- Solubility : DMSO stock solutions (10 mM) avoid hydrolysis; freeze-thaw cycles are minimized.
- Degradation markers : HPLC monitors peaks for hydrolyzed acetamide or oxidized piperazine .
Advanced Pharmacological Profiling
Q: How is metabolic stability assessed in preclinical studies? A:
- Microsomal assays : Liver microsomes (human/rat) quantify CYP450-mediated degradation (t₁/₂ > 30 min desirable).
- Metabolite ID : LC-MS/MS detects phase I/II metabolites (e.g., hydroxylation at benzothiazole or piperazine).
- Plasma protein binding : Equilibrium dialysis measures unbound fraction (<5% suggests high tissue distribution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
